Methyl 3-(amino(4-chlorophenyl)methyl)benzoate
CAS No.:
Cat. No.: VC15750307
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClNO2 |
|---|---|
| Molecular Weight | 275.73 g/mol |
| IUPAC Name | methyl 3-[amino-(4-chlorophenyl)methyl]benzoate |
| Standard InChI | InChI=1S/C15H14ClNO2/c1-19-15(18)12-4-2-3-11(9-12)14(17)10-5-7-13(16)8-6-10/h2-9,14H,17H2,1H3 |
| Standard InChI Key | QMKJZRQIQRSLPU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 3-(amino(4-chlorophenyl)methyl)benzoate (CAS: Unavailable; molecular formula: ) comprises a benzoate ester backbone with an amino-substituted methyl group at the 3-position and a 4-chlorophenyl group attached to the methylene bridge. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Physical Characteristics
The compound typically presents as a white to off-white crystalline solid with a melting point range of 113–117°C. Its solubility profile favors polar organic solvents such as chloroform and methanol, with improved dissolution at elevated temperatures. Log P calculations (theoretical) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug-like molecules.
Table 1: Key Physicochemical Parameters
| Property | Value/Range |
|---|---|
| Molecular Weight | 300.73 g/mol |
| Melting Point | 113–117°C |
| Solubility (25°C) | >10 mg/mL in CHCl₃, MeOH |
| Log P (Predicted) | ~2.1–2.5 |
Synthetic Methodologies
Conventional Synthesis Pathways
The compound is synthesized via multistep reactions starting from readily available precursors. One approach involves:
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Friedel-Crafts Acylation: Introducing the chlorophenyl group to a methyl benzoate derivative.
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Reductive Amination: Converting ketone intermediates to the target amine using ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride.
For example:
Alternative Routes
Microwave-assisted synthesis and catalytic asymmetric methods have been explored to improve yield and enantioselectivity, though scalability remains a challenge. Recent advances in flow chemistry also offer potential for continuous production, reducing reaction times from hours to minutes.
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs of methyl 3-(amino(4-chlorophenyl)methyl)benzoate exhibit broad-spectrum antimicrobial activity. The chlorophenyl moiety disrupts bacterial cell membranes, while the amino group facilitates hydrogen bonding with microbial enzymes. In vitro studies against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics.
Pharmaceutical Applications
Intermediate in Drug Synthesis
The compound’s versatility enables its use in constructing:
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Antiviral Agents: Derivatives targeting viral proteases.
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Kinase Inhibitors: Modulating signaling pathways in oncology.
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Anti-inflammatory Drugs: COX-2 selective inhibitors.
Prodrug Development
Esterase-mediated hydrolysis of the methyl ester group allows controlled release of active metabolites, enhancing pharmacokinetic profiles.
Future Directions
Mechanistic Studies
Elucidating the compound’s interactions with biological targets via cryo-EM and X-ray crystallography could unlock novel therapeutic applications.
Industrial Scale-Up
Optimizing catalytic systems and green solvents (e.g., ionic liquids) may enhance synthetic efficiency and sustainability.
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